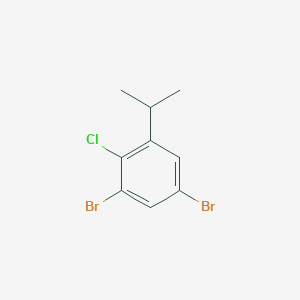
1,5-Dibromo-2-chloro-3-isopropylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dibromo-2-chloro-3-isopropylbenzene is an organic compound with the molecular formula C9H9Br2Cl It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one chlorine atom, and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-chloro-3-isopropylbenzene can be synthesized through a multi-step process involving the bromination and chlorination of isopropylbenzene. One common method involves the following steps:
Bromination: Isopropylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 1 and 5 positions of the benzene ring.
Chlorination: The dibromo compound is then chlorinated using chlorine (Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to introduce a chlorine atom at the 2 position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
1,5-Dibromo-2-chloro-3-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form different oxidation products.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxyl substitution, and sodium methoxide (NaOCH3) for methoxy substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 1,5-dihydroxy-2-chloro-3-isopropylbenzene, while oxidation with KMnO4 can produce 1,5-dibromo-2-chloro-3-isopropylbenzoic acid.
科学研究应用
1,5-Dibromo-2-chloro-3-isopropylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,5-Dibromo-2-chloro-3-isopropylbenzene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups, leading to different chemical and biological effects. For example, in nucleophilic substitution reactions, the bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds with different properties.
相似化合物的比较
1,5-Dibromo-2-chloro-3-isopropylbenzene can be compared with other similar compounds, such as:
1,3-Dibromo-5-chlorobenzene: This compound lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1,5-Dibromo-2-chloro-3-methylbenzene: This compound has a methyl group instead of an isopropyl group, which can affect its reactivity and physical properties.
1,5-Dibromo-2-chloro-4-isopropylbenzene: This compound has the isopropyl group at a different position, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and physical properties compared to its analogs.
属性
IUPAC Name |
1,5-dibromo-2-chloro-3-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2Cl/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBRPIIZQBPSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














